3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde is an organic compound characterized by a benzaldehyde moiety attached to a pyrazole ring. This compound is significant in various fields of chemistry, particularly in medicinal chemistry due to its potential pharmacological properties. The compound can be classified as an aldehyde and a pyrazole derivative, making it a versatile building block in organic synthesis.
The compound's structure can be derived from the reaction of 5-methyl-1H-pyrazole with benzaldehyde. Pyrazole derivatives are widely studied for their biological activities and can be synthesized through various methodologies.
3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde belongs to the class of heterocyclic compounds, specifically pyrazoles, which are five-membered rings containing two adjacent nitrogen atoms. The presence of the aldehyde functional group classifies it further as an aromatic aldehyde.
The synthesis of 3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde can be achieved through several methods, including:
In a typical synthesis, a solution of 5-methyl-1H-pyrazole is mixed with benzaldehyde in the presence of a catalyst such as sodium acetate in ethanol. The reaction is stirred at room temperature until completion, followed by purification through recrystallization or column chromatography to yield pure 3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde .
The molecular formula of 3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde is , which indicates it contains ten carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom. The compound features:
The molecular weight is approximately . The structure can be represented using various chemical drawing tools and has distinct spectral characteristics useful for identification via techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde can participate in various chemical reactions:
For example, when treated with hydrazine derivatives, it may lead to the formation of hydrazones, which are important intermediates in organic synthesis .
The mechanism of action for 3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde primarily involves its reactivity due to the electrophilic nature of the carbonyl carbon in the aldehyde group. In nucleophilic addition reactions, nucleophiles attack this carbon, leading to the formation of tetrahedral intermediates that can undergo further transformations.
Kinetic studies may reveal that the rate of reaction depends on the nature of the nucleophile and solvent used, influencing product distribution and yield .
3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde is typically a yellowish liquid or solid at room temperature with moderate volatility. Its melting point and boiling point data would need to be determined experimentally but are typically in line with similar pyrazole derivatives.
The compound is soluble in organic solvents such as ethanol and dichloromethane but has limited solubility in water due to its hydrophobic aromatic structure. It exhibits characteristic absorption peaks in IR spectroscopy corresponding to C=O stretching (around 1700 cm) and N-H bending vibrations .
3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde has potential applications in:
The integration of pyrazole and benzaldehyde motifs represents a cornerstone of rational medicinal chemistry design, tracing its origins to mid-20th century efforts in anti-inflammatory and analgesic drug development. Early pyrazole-based drugs like antipyrine established the pharmacophoric significance of the N-heterocyclic core, but the strategic incorporation of aldehyde functionalities emerged later as a synthetic lever for molecular diversification. This evolution accelerated in the 1990s with the advent of combinatorial chemistry, where the aldehyde group’s reactivity enabled rapid generation of structurally complex libraries through Schiff base formation, nucleophilic additions, and cyclocondensations [4].
Table 1: Key Drug Discovery Milestones Involving Pyrazole-Aldehyde Synthons
Time Period | Therapeutic Focus | Synthetic Advancement | Representative Outcome |
---|---|---|---|
1970s-1980s | Anti-inflammatories | Simple alkylation/acylation | Phenazone derivatives |
1990s-2000s | Kinase inhibitors | Schiff base/Mannich reactions | Imatinib analogs |
2010s-Present | Targeted oncology | Multicomponent reactions | PF-06459988 (3rd gen EGFR inhibitor) [3] |
2020s | Polypharmacology | Hybrid pharmacophore design | VEGFR2/CDK-2 dual inhibitors [4] |
The resurgence of covalent drug design in the 2010s further elevated the status of pyrazole-benzaldehydes. The aldehyde moiety, while less intrinsically reactive than Michael acceptors, proved amenable to structural tuning for selective reversible-covalent inhibition. For instance, structural optimization of pyrolopyrimidine-based EGFR inhibitors leveraged aldehyde-containing intermediates to achieve irreversible binding to cysteine-797 in the T790M resistance mutant while sparing wild-type EGFR, culminating in clinical candidates like PF-06459988 [3]. Concurrently, pyrazole-aldehydes became pivotal in developing kinase inhibitors targeting angiogenesis (VEGFR2) and cell cycle regulation (CDK-2). Hybrid molecules incorporating 3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde demonstrated potent dual inhibition, exemplified by compound 6b (IC₅₀ VEGFR2 = 0.2 μM; CDK-2 = 0.458 μM), synthesized via Mannich reactions on the pyrazole N1 position [4].
Anticancer drug discovery has particularly exploited this scaffold’s three-dimensional diversity. Fused pyran derivatives bearing imidazole-substituted benzaldehydes exhibited IC₅₀ values of 4.22 ± 0.81 μM against MCF-7 breast cancer cells via G1 arrest and DNA damage mechanisms [1]. Similarly, pyrazolone Mannich bases derived from analogous aldehydes induced apoptosis in HepG2 cells (compound 6b achieving 42.9% apoptosis vs. 0.95% in controls) [4]. The scaffold’s bioisosteric flexibility allows precise modulation of electronic and steric properties—electron-withdrawing groups (e.g., -Cl) enhance kinase binding affinity, while extended conjugation improves DNA intercalation.
This specific isomer exemplifies molecular pragmatism in heterocyclic chemistry. Its synthetic value arises from three orthogonal reactive zones:
Table 2: Synthetic Applications of 3-(5-Methyl-1H-pyrazol-4-yl)benzaldehyde
Reaction Class | Reagents/Conditions | Key Products | Application Highlights |
---|---|---|---|
Schiff Base Formation | Primary amines, EtOH, RT | Imines | Antiproliferative agents via VEGFR2 inhibition [4] |
Mannich Reaction | Secondary amines, formaldehyde | N-Mannich bases | HepG2 cytotoxicity (IC₅₀ = 2.52–4.4 μM) [4] |
Knoevenagel Condensation | Active methylenes, biocatalysts | Arylmethylenepyrazolones | MAST-biocatalyzed synthesis (93% yield) [6] |
Coordination Chemistry | Zn²⁺/Cu²⁺ salts, solvothermal | Metal-organic frameworks (MOFs) | Porous materials for catalysis/delivery [8] |
The methyl group at pyrazole C5 exerts critical steric and electronic effects: it prevents undesirable tautomerization, enhances lipophilicity (cLogP ≈ 2.8), and directs metallation to C4. This regioselectivity is exploited in Pd-catalyzed Suzuki-Miyaura couplings, where the C4 position readily undergoes arylation without competing aldehyde reactivity when protected as acetals [6].
Recent innovations leverage its role in constructing complex architectures:
The synthon’s robustness stems from orthogonal protection strategies: aldehydes can be masked as dimethyl acetals during pyrazole N-alkylation, while the pyrazole nitrogen can be Boc-protected for electrophilic aromatic substitutions on the benzene ring. This flexibility solidifies its role as a molecular Lego brick for fragment-based drug design.
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8